(R)-Quinuclidin-3-yl Carbonochloridate: A Technical Guide for Drug Development Professionals
(R)-Quinuclidin-3-yl Carbonochloridate: A Technical Guide for Drug Development Professionals
Introduction: (R)-Quinuclidin-3-yl carbonochloridate is a chiral chemical intermediate of significant interest in pharmaceutical synthesis. Its structure incorporates the rigid, bicyclic quinuclidine framework, which is a key pharmacophore in a variety of biologically active molecules. The carbonochloridate functional group makes it a highly reactive electrophile, primarily utilized for introducing the (R)-quinuclidin-3-yl moiety into target structures. Due to its high reactivity, it is typically generated and used in situ without isolation. This guide provides a comprehensive overview of its chemical properties, reactivity, and detailed experimental protocols relevant to its synthesis and application, particularly in the production of muscarinic receptor antagonists like Solifenacin.[1][2]
Chemical and Physical Properties
(R)-Quinuclidin-3-yl carbonochloridate is generally not isolated as a stable product; therefore, extensive physical property data is not available. It is prepared and used in solution as a reactive intermediate. The properties of its essential precursor, (R)-3-quinuclidinol, are well-documented and provided below for reference.
Table 1: Physicochemical Properties of (R)-Quinuclidin-3-yl Carbonochloridate and its Precursor
| Property | (R)-Quinuclidin-3-yl Carbonochloridate | (R)-3-Quinuclidinol (Precursor) |
| CAS Number | 201660-37-9[3] | 25333-42-0 |
| Molecular Formula | C₈H₁₂ClNO₂[3] | C₇H₁₃NO |
| Molecular Weight | 189.64 g/mol [3] | 127.18 g/mol |
| Appearance | Not Isolated (Used in solution) | White crystalline powder |
| Melting Point | Not Applicable | 221-224 °C |
| Boiling Point | Not Applicable | ~246 °C |
| Solubility | Soluble in organic solvents (e.g., THF, Toluene) | Highly soluble in water (>1000 g/L at 20°C) and alcohols |
Reactivity and Stability
The core of the compound's utility lies in the electrophilic nature of the carbonochloridate group [-OC(O)Cl]. The carbonyl carbon is highly susceptible to nucleophilic attack, making the compound an excellent reagent for acylation.
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Stability: (R)-Quinuclidin-3-yl carbonochloridate is unstable and moisture-sensitive. It readily hydrolyzes in the presence of water and is prone to degradation at elevated temperatures. Reactions are typically conducted under anhydrous conditions and at low temperatures (0-25 °C) to prevent decomposition and potential racemization of the chiral center.[1]
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Reactivity with Nucleophiles: The primary reaction pathway is nucleophilic acyl substitution. It reacts efficiently with:
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Amines: to form stable carbamates.
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Alcohols: to yield carbonate esters.
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Byproduct Management: These reactions generate hydrogen chloride (HCl) as a byproduct. The quinuclidine nitrogen is basic and can be protonated by HCl, rendering it non-nucleophilic and halting the reaction. To prevent this, a non-nucleophilic organic base, such as triethylamine (Et₃N), is typically added as an "HCl scavenger".[1]
Experimental Protocols
As (R)-quinuclidin-3-yl carbonochloridate is a transient intermediate, the following protocols describe the synthesis of its enantiomerically pure precursor and a representative example of its in situ generation and subsequent reaction to form a carbamate, a key step in the synthesis of Solifenacin.[1][2]
Protocol 1: Asymmetric Synthesis of (R)-3-Quinuclidinol (Precursor)
This protocol describes the asymmetric hydrogenation of 3-quinuclidinone hydrochloride to produce the chiral alcohol precursor.
Materials:
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3-Quinuclidinone Hydrochloride
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Chiral Ruthenium Catalyst (e.g., RuCl₂[(S)-BINAP][(R)-IPHAN])
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Potassium tert-butoxide (t-BuOK)
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Isopropanol (anhydrous)
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Hydrogen gas (H₂)
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Concentrated Hydrochloric Acid
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Ethyl Acetate
Procedure:
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To a high-pressure autoclave, add 3-quinuclidinone hydrochloride and the chiral ruthenium catalyst system in a molar ratio of approximately 1000:1.[4]
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Add anhydrous isopropanol as the solvent, followed by potassium tert-butoxide (t-BuOK) as the base.
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Seal the autoclave, purge with nitrogen, and then introduce hydrogen gas to a pressure of 50 bar.
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Stir the reaction mixture at 25 °C for 16 hours.
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Monitor the reaction for completion by Gas Chromatography (GC). A conversion of >99% and an enantiomeric excess (ee) of >99% is expected.[4]
-
Upon completion, carefully vent the hydrogen gas.
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Add concentrated hydrochloric acid to the reaction mixture to protonate the product.
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Stir the mixture and recrystallize the resulting hydrochloride salt from ethyl acetate.
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Filter the solid product, wash with cold ethyl acetate, and dry under vacuum to obtain (R)-3-quinuclidinol hydrochloride with high yield and purity.[4]
Protocol 2: In Situ Generation of (R)-Quinuclidin-3-yl Carbonochloridate and Synthesis of Solifenacin
This protocol details the formation of the reactive carbonochloridate intermediate from (R)-3-quinuclidinol using triphosgene, followed immediately by reaction with an amine to form the final carbamate product.
Materials:
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(R)-3-Quinuclidinol
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Triphosgene (bis(trichloromethyl) carbonate)
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(S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
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Triethylamine (Et₃N)
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Tetrahydrofuran (THF), anhydrous
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Water
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Hydrochloric acid
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Sodium bicarbonate solution
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Brine
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Magnesium sulfate (MgSO₄)
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Organic solvent for extraction (e.g., Ethyl Acetate)
Procedure:
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In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve (R)-3-quinuclidinol (1.0 eq) in anhydrous THF.
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Cool the solution to 0 °C using an ice bath.
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Add triethylamine (2.0 eq) to the solution.
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In a separate flask, prepare a solution of triphosgene (0.4 eq) in anhydrous THF.
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Slowly add the triphosgene solution dropwise to the (R)-3-quinuclidinol solution at 0 °C. The formation of (R)-quinuclidin-3-yl carbonochloridate occurs in situ.
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Allow the mixture to stir at 0 °C for 1 hour.
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Add a solution of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (0.9 eq) in anhydrous THF to the reaction mixture dropwise.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting amine.
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Quench the reaction by carefully adding water.
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Adjust the pH to ~2 with dilute hydrochloric acid and extract with ethyl acetate to remove impurities.
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Adjust the pH of the aqueous layer to ~9 with a saturated sodium bicarbonate solution.
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Extract the product into ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product (Solifenacin free base).
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The crude product can be further purified by column chromatography or by salt formation (e.g., succinate salt) and recrystallization.[5]
Visualizations
The following diagrams illustrate the key chemical transformations involving (R)-quinuclidin-3-yl carbonochloridate.
Caption: Synthesis of the (R)-3-Quinuclidinol precursor.
Caption: In situ generation and reaction of the intermediate.
References
- 1. (R)-quinuclidin-3-yl carbonochloridate | 201660-37-9 | Benchchem [benchchem.com]
- 2. Synthesis and antimuscarinic properties of quinuclidin-3-yl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate derivatives as novel muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. CN114437060A - Preparation method of (R) -and (S) -3-quinuclidinol - Google Patents [patents.google.com]
- 5. US7741489B2 - Process for the synthesis of solifenacin - Google Patents [patents.google.com]
